5-(3-fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1-[4-(methylsulfanyl)benzyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3-Fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1-{[4-(methylsulfanyl)phenyl]methyl}-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes fluorine, hydroxyl, methyl, and methylsulfanyl groups attached to a pyrrolidone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1-{[4-(methylsulfanyl)phenyl]methyl}-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrrolidone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The fluorophenyl, hydroxyl, methylphenyl, and methylsulfanyl groups are introduced through various substitution reactions, often using reagents like fluorobenzene, methylphenylboronic acid, and methylthiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the pyrrolidone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
5-(3-Fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1-{[4-(methylsulfanyl)phenyl]methyl}-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.
Materials Science: Use in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-(3-fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1-{[4-(methylsulfanyl)phenyl]methyl}-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The fluorine and hydroxyl groups may play a role in binding to enzymes or receptors, while the methylsulfanyl group could influence the compound’s lipophilicity and membrane permeability. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorophenyl)-3-hydroxy-4-(4-methylphenyl)-1-{[4-(methylsulfanyl)phenyl]methyl}-2,5-dihydro-1H-pyrrol-2-one
- 5-(3-Bromophenyl)-3-hydroxy-4-(4-methylphenyl)-1-{[4-(methylsulfanyl)phenyl]methyl}-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The presence of the fluorine atom in 5-(3-fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1-{[4-(methylsulfanyl)phenyl]methyl}-2,5-dihydro-1H-pyrrol-2-one makes it unique compared to its chloro and bromo analogs. Fluorine can significantly alter the compound’s electronic properties, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H22FNO2S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-4-hydroxy-3-(4-methylphenyl)-1-[(4-methylsulfanylphenyl)methyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H22FNO2S/c1-16-6-10-18(11-7-16)22-23(19-4-3-5-20(26)14-19)27(25(29)24(22)28)15-17-8-12-21(30-2)13-9-17/h3-14,23,28H,15H2,1-2H3 |
InChI Key |
WIJPPYFHDVUFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CC4=CC=C(C=C4)SC)O |
Origin of Product |
United States |
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